4-Alpha,5-epoxy-17-beta-hydroxy-3-oxo-5-alpha-androstane-2-alpha-carbonitril
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Overview
Description
Trilostane is a synthetic steroid analog that inhibits the enzyme 3-beta-hydroxysteroid dehydrogenase. It is primarily used in the treatment of Cushing’s syndrome and Conn’s syndrome in humans, as well as hyperadrenocorticism in dogs . Trilostane works by blocking the synthesis of adrenal steroids, including cortisol and aldosterone .
Preparation Methods
The synthesis of Trilostane typically involves the use of (4α,5α,17β)-4,5-epoxyandrost-2-eno(2,3-d)isoxazol-17-ol as a precursor compound . The process includes dissolving the precursor in a suitable solvent, followed by a series of chemical reactions to form the final product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Trilostane undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The major products formed from these reactions are typically intermediates that can be further processed to yield the final compound .
Scientific Research Applications
Trilostane has a wide range of scientific research applications. In medicine, it is used to treat Cushing’s syndrome, Conn’s syndrome, and postmenopausal breast cancer . In veterinary medicine, it is used to manage hyperadrenocorticism in dogs . Additionally, Trilostane has been studied for its potential anti-cancer effects, particularly in hepatocellular carcinoma . It has also been used in research to understand the role of steroidogenesis in various biological processes .
Mechanism of Action
Trilostane exerts its effects by competitively inhibiting the enzyme 3-beta-hydroxysteroid dehydrogenase within the adrenal cortex . This inhibition reduces the synthesis of cortisol, aldosterone, and adrenal androgens . The compound’s action is dosage-dependent and reversible, although adrenal necrosis is a potential complication . Trilostane’s inhibition of steroidogenesis is the primary mechanism by which it treats conditions like Cushing’s syndrome and Conn’s syndrome .
Comparison with Similar Compounds
Trilostane is often compared with other steroidogenesis inhibitors such as mitotane . While both compounds are used to treat hyperadrenocorticism, Trilostane is preferred due to its similar efficacy and fewer side effects . Other similar compounds include metyrapone and ketoconazole, which also inhibit steroid synthesis but have different mechanisms of action and clinical applications .
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(2R,8S,16S)-5,15-dihydroxy-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadec-4-ene-4-carbonitrile |
InChI |
InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(24-20)16(23)11(10-21)9-19(14,20)2/h12-15,17,22-23H,3-9H2,1-2H3/t12?,13?,14?,15?,17?,18-,19+,20+/m0/s1 |
InChI Key |
KVJXBPDAXMEYOA-HCQVATNNSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CCC2O)CC[C@]45[C@@]3(CC(=C(C4O5)O)C#N)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC45C3(CC(=C(C4O5)O)C#N)C |
Origin of Product |
United States |
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